2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
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Overview
Description
2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
2-Amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, as a benzothiazole derivative, shows a range of therapeutic properties. It has been reported that such compounds exhibit potent anti-inflammatory and anti-bacterial activities. The synthesis of these compounds involves reactions with chloroacetyl chloride and other reagents to yield various benzothiazole derivatives (Hunasnalkar, Gazi, Patil, & Surwase, 2010).
Anticholinesterase Activity and Cytotoxicity
Some amide derivatives of this compound have been studied for their anticholinesterase properties. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain derivatives showing significant anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
Research has shown that certain analogues of this compound can be potent inhibitors of PI3Kα and mTOR, which are important in cancer therapy. Modifications to the benzothiazole ring were explored to improve metabolic stability and efficacy (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Antitumor Activity
Certain benzothiazole derivatives, including this compound, have shown considerable antitumor activity against various cancer cell lines. This includes significant efficacy in breast, ovarian, colon, and renal cell cancers (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).
Synthesis of Heterocyclic Compounds
This compound is also significant in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and material science. The synthesis involves reactions with different reagents to yield compounds with diverse properties and potential applications (Mahmood & Ahmad, 2020).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis . They have also shown significant inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
tuberculosis and various human cancerous cell lines
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the synthesis environment may influence the properties of the final compound .
Properties
IUPAC Name |
2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,5,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTQBLMLMUQBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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